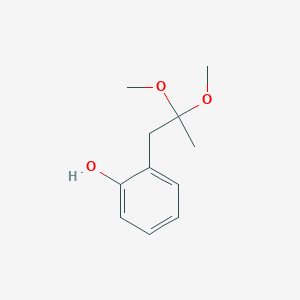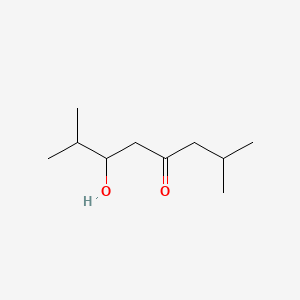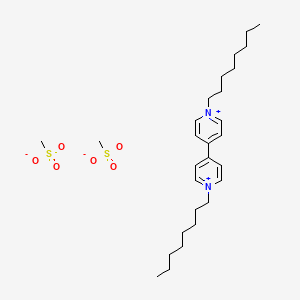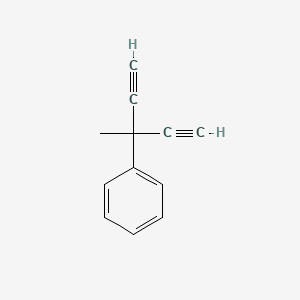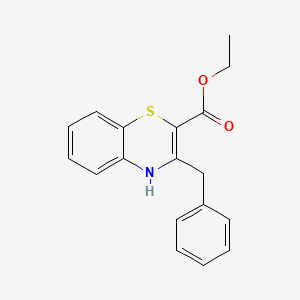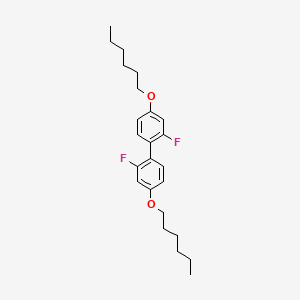
Pyrazine, 2-methyl-3,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2-methyl-3,5-diphenyl- is a heterocyclic aromatic organic compound It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-methyl-3,5-diphenyl- typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes
Industrial Production Methods
Industrial production of Pyrazine, 2-methyl-3,5-diphenyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2-methyl-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups on the pyrazine ring.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the pyrazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Aplicaciones Científicas De Investigación
Pyrazine, 2-methyl-3,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Pyrazine, 2-methyl-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine, 2,5-dimethyl-: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Pyrazine, 3,5-dimethyl-2-(1-propenyl)-, (Z)-: Another related compound with distinct substituents that influence its reactivity and applications.
Uniqueness
Pyrazine, 2-methyl-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propiedades
Número CAS |
93764-52-4 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
2-methyl-3,5-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2/c1-13-17(15-10-6-3-7-11-15)19-16(12-18-13)14-8-4-2-5-9-14/h2-12H,1H3 |
Clave InChI |
FYIHUZXWJJAIJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



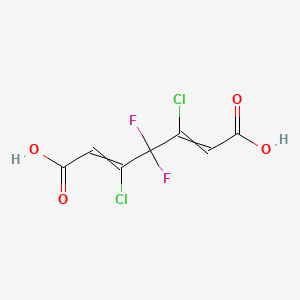
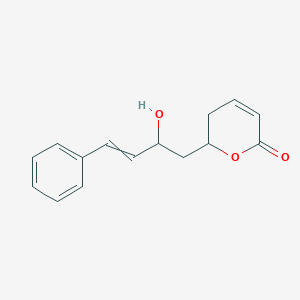
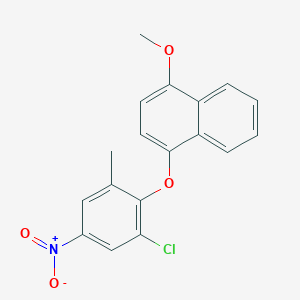
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
